molecular formula C13H18N2O3 B3948815 N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide

N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B3948815
M. Wt: 250.29 g/mol
InChI Key: NRZYBPRCPSDWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as EMD-386088, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenylalkyl-substituted diamides, and it has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain and inflammation. By blocking TRPV1, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antinociceptive effects. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide for lab experiments is its potent and selective activity against TRPV1. This makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other ion channels and receptors that are involved in pain and inflammation. Finally, there is a need for further studies to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-10-6-4-5-7-11(10)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZYBPRCPSDWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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